

(S,R,S)-AHPC-C4-NH2: A Technical Guide for PROTAC Development

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Compound of Interest		
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Introduction to (S,R,S)-AHPC-C4-NH2 in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating target proteins by co-opting the cell's intrinsic ubiquitin-proteasome system.[1][2] At the heart of every PROTAC is a heterobifunctional molecule composed of a ligand for an E3 ubiquitin ligase, a ligand for the protein of interest (POI), and a linker connecting the two.[3][4] (S,R,S)-AHPC-C4-NH2 is a critical building block in the synthesis of von Hippel-Lindau (VHL) E3 ligase-recruiting PROTACs.[3][5]

(S,R,S)-AHPC-C4-NH2 is a synthetic E3 ligase ligand-linker conjugate. It comprises the high-affinity (S,R,S)-AHPC ligand for VHL and a 4-carbon alkyl linker terminating in a primary amine. [3][5] This terminal amine serves as a versatile chemical handle, enabling the covalent attachment of a POI-targeting ligand to complete the PROTAC structure.[5] The dihydrochloride salt form of (S,R,S)-AHPC-C4-NH2 is frequently utilized to improve its aqueous solubility and stability, facilitating its application in biological assays.[5] A notable application of this building block is in the development of PROTACs targeting the Embryonic Ectoderm Development (EED) subunit of the Polycomb Repressive Complex 2 (PRC2), a key player in epigenetic regulation and a target in various cancers.[5]



Mechanism of Action: VHL-Mediated Protein Degradation

The fundamental mechanism of a PROTAC synthesized from (S,R,S)-AHPC-C4-NH2 involves the formation of a ternary complex, bringing together the POI, the PROTAC, and the VHL E3 ubiquitin ligase.[5] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[5]



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PROTAC-induced protein degradation pathway.

Quantitative Data for (S,R,S)-AHPC-Based PROTACs

The efficacy of PROTACs can be quantified through various metrics, including binding affinity to the target protein and E3 ligase, and the potency of target degradation in cellular assays. Below is a summary of quantitative data for representative PROTACs developed using the (S,R,S)-AHPC scaffold.



Compoun d ID	Target	E3 Ligase Ligand	pKD (EED)	pIC50 (PRC2 activity)	GI50 (Karpas4 22 cells)	Referenc e
PROTAC 1	EED	VHL	9.27	8.11	57 nM	[5]
PROTAC 2	EED	VHL	9.02	8.17	45 nM	[5]

- pKD: The negative logarithm of the dissociation constant, indicating binding affinity.[5]
- pIC50: The negative logarithm of the half-maximal inhibitory concentration.[5]
- GI50: The half-maximal growth inhibition concentration.[5]

PROTA C	Target(s)	VHL Ligand Derivati ve	Cell Line	DC50 (nM)	Dmax (%)	Binding Affinity (Kd, nM)	Referen ce
ARV-771	BRD2, BRD3, BRD4	(S,R,S)- AHPC derivative	22Rv1	< 5	> 90	BRD2(1): 34, BRD2(2): 4.7, BRD3(1): 8.3, BRD3(2): 7.6, BRD4(1): 9.6, BRD4(2): 7.6	[1]

- DC50: The concentration of a PROTAC that results in 50% degradation of the target protein. [1]
- Dmax: The maximum percentage of target protein degradation achievable with a given PROTAC.[1]

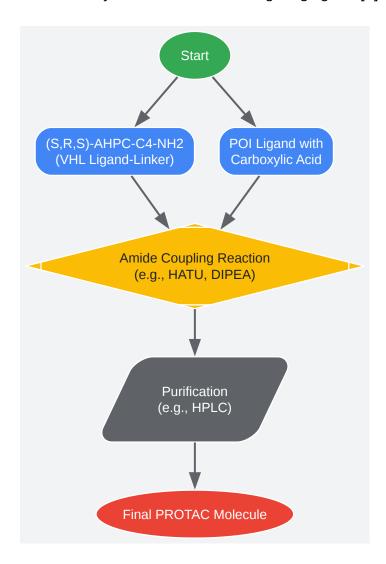


Experimental Protocols

The development and characterization of PROTACs synthesized from (S,R,S)-AHPC-C4-NH2 require a series of well-defined experiments to confirm their mechanism of action and efficacy.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using (S,R,S)-AHPC-C4-NH2 typically involves the coupling of its terminal primary amine to a carboxylic acid on the POI-targeting ligand.[5]



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General PROTAC synthesis workflow.

Materials:



- (S,R,S)-AHPC-C4-NH2 dihydrochloride
- POI ligand with a carboxylic acid functional group
- Amide coupling reagents (e.g., HATU, HOBt)
- Organic base (e.g., DIPEA)
- Anhydrous solvent (e.g., DMF)
- Reagents for purification (e.g., HPLC solvents)

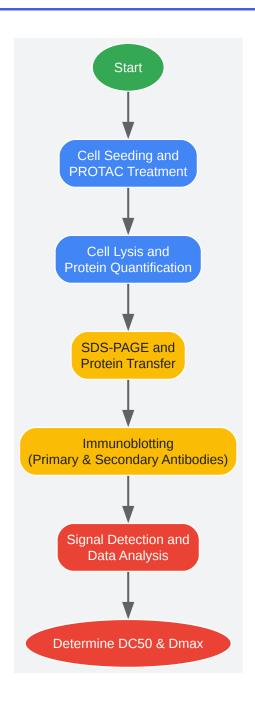
Procedure:

- Dissolve the POI ligand (1 equivalent) in anhydrous DMF.
- Add the amide coupling reagents (e.g., HATU, 1.1 equivalents) and the organic base (e.g., DIPEA, 3 equivalents).
- Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
- Add a solution of (S,R,S)-AHPC-C4-NH2 (1.1 equivalents) in anhydrous DMF to the reaction mixture.
- Stir the reaction at room temperature for 4-12 hours, monitoring its progress by LC-MS.
- Upon completion, quench the reaction with water and extract the product with an organic solvent.
- Purify the crude product using reverse-phase preparative HPLC to obtain the final PROTAC molecule.
- Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Cellular Degradation Assay (Western Blot)

This assay quantifies the reduction in the level of a target protein in cells treated with a PROTAC.





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Western blot experimental workflow.

Procedure:

 Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a fixed period (e.g., 24 hours), including a vehicle control (e.g., DMSO).[6]



- Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[6]
- Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading for the Western blot.[6]
- SDS-PAGE and Protein Transfer: Denature the protein samples and separate them by size using SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
 [8]
- Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the
 membrane with a primary antibody specific to the POI, followed by incubation with an HRPconjugated secondary antibody.[7][8]
- Signal Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the target protein signal to a loading control (e.g., GAPDH). Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[7][8]

Binding Affinity Assays

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of binary (PROTAC-POI or PROTAC-VHL) and ternary complexes in real-time.[9][10]

Experimental Strategy:

- Binary Complex Formation: Determine the binding affinity (KD) for the two binary complexes: PROTAC-target protein and PROTAC-E3 ligase.[9]
- Ternary Complex Formation: Immobilize the biotinylated E3 ligase on a sensor chip. Then, titrate a mixture of the PROTAC and the target protein at varying concentrations over the chip to measure the formation of the ternary complex.[9]

Fluorescence Polarization (FP)



FP assays are used to determine the binding affinities of PROTACs to their target protein or E3 ligase in a solution-based format.[11]

Principle: The assay measures the change in polarization of light emitted from a fluorescently labeled molecule (tracer) upon binding to a larger protein. When a small fluorescent ligand binds to a larger protein, the complex tumbles more slowly in solution, resulting in an increase in fluorescence polarization.[11][12]

Procedure (Competitive Binding):

- A fluorescently labeled ligand (tracer) that binds to the POI or VHL is used.
- In a microplate, a fixed concentration of the target protein and the tracer are added.
- Increasing concentrations of the unlabeled PROTAC are titrated into the wells.
- The PROTAC competes with the tracer for binding to the target protein, causing a decrease in fluorescence polarization.
- The IC50 value is determined by plotting the change in polarization against the PROTAC concentration.

Conclusion

(S,R,S)-AHPC-C4-NH2 is a valuable and versatile chemical tool for the construction of VHL-recruiting PROTACs. Its pre-functionalized nature with a reactive primary amine simplifies the synthetic process, allowing researchers to readily conjugate a wide variety of POI-targeting ligands. The successful development of potent PROTACs using this building block, particularly in the context of targeting epigenetic regulators, underscores its importance in the field of targeted protein degradation. The experimental protocols and quantitative data provided in this guide offer a comprehensive resource for scientists and researchers working to design and evaluate novel PROTAC-based therapeutics.

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